methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trimethoxyphenyl group and a carboxylate ester
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin . They can also down-regulate ERK2 protein and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
For instance, they can inhibit the polymerization of tubulin, a critical process in cell division .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction. A common method involves the use of a Suzuki coupling reaction where a boronic acid derivative of 3,4,5-trimethoxyphenyl is coupled with a halogenated pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and esterification steps to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: The major product is the corresponding alcohol, methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-methanol.
Substitution: Products vary depending on the substituent introduced, such as 3,4,5-trimethoxyphenyl-1H-pyrazole-5-carboxylate derivatives with nitro or halogen groups.
Scientific Research Applications
Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to the presence of the trimethoxyphenyl group, which is known to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including anti-inflammatory and anti-microbial activities.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of pyrazole derivatives with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic Acid: Shares the trimethoxyphenyl group but differs in the core structure.
3,4,5-Trimethoxybenzaldehyde: Another compound with the trimethoxyphenyl group, used in different synthetic applications.
3,4,5-Trimethoxyphenyl-1H-pyrazole: Lacks the carboxylate ester group but has a similar pyrazole core.
Uniqueness
Methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the trimethoxyphenyl group and the pyrazole ring with a carboxylate ester. This structure imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-18-11-5-8(6-12(19-2)13(11)20-3)9-7-10(16-15-9)14(17)21-4/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQQVCVYHRBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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